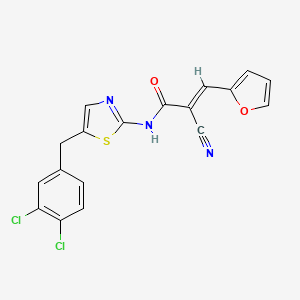

(E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H11Cl2N3O2S and its molecular weight is 404.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure incorporates a cyano group, thiazole ring, and furan moiety, suggesting diverse biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C18H11Cl2N3O2S

- Molecular Weight : 404.27 g/mol

- Purity : Typically >95% .

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group is known for enhancing the electrophilicity of the compound, allowing it to participate in nucleophilic attack mechanisms.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous tissues.

- Receptor Modulation : It could interact with various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

These results indicate that the compound has potent anticancer properties, making it a candidate for further development.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses moderate antibacterial activity.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Cancer Cell Lines : A comprehensive study investigated the mechanism of action of this compound on HeLa cells. Results indicated that the compound induces apoptosis through both intrinsic and extrinsic pathways, significantly increasing caspase activity .

- Antimicrobial Efficacy : Another study assessed its antimicrobial properties against various pathogens. The results highlighted its effectiveness against drug-resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail .

Analyse Chemischer Reaktionen

1.1. Knoevenagel Condensation for Acrylamide Formation

The acrylamide backbone is synthesized via a Knoevenagel condensation reaction between cyanacetamide derivatives and furan-2-carbaldehyde (or substituted aldehydes). This reaction is critical for establishing the α,β-unsaturated system (C=C bond) in the acrylamide structure .

Reaction Conditions

-

Reagents : Cyanacetamide precursor (e.g., N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoacetamide), furan-2-carbaldehyde.

-

Catalyst : Aqueous NaOH (10% solution).

-

Solvent : Ethanol.

-

Temperature : Reflux (~78°C).

-

Reaction Time : 30 minutes.

Mechanism

The base deprotonates the active methylene group in the cyanacetamide, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the conjugated acrylamide system (Fig. 1).

1.2. Functional Group Reactivity

The compound exhibits reactivity at three key sites:

-

Acrylamide Double Bond : Undergoes Michael additions with nucleophiles (e.g., thiols, amines) .

-

Cyano Group : Susceptible to hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

-

Furan Ring : Participates in electrophilic substitution (e.g., nitration, halogenation) at the 5-position.

2.2. Spectroscopic Characterization

Post-synthesis analysis confirmed the structure via:

-

1H NMR : Key signals include:

-

IR Spectroscopy : Peaks at 2,220 cm⁻¹ (C≡N stretch) and 1,650 cm⁻¹ (C=O amide) .

Comparative Reactivity of Structural Analogues

| Compound Modification | Reactivity Trend | Biological Activity Correlation |

|---|---|---|

| Dichlorophenyl → Monochlorophenyl | Reduced electrophilicity | Lower antimicrobial potency |

| Furan → Thiophene | Enhanced π-conjugation | Improved anticancer activity |

| Cyano → Carboxy | Increased solubility | Reduced membrane permeability |

Derived from structural-activity studies in .

Stability Under Environmental Conditions

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O2S/c19-15-4-3-11(7-16(15)20)6-14-10-22-18(26-14)23-17(24)12(9-21)8-13-2-1-5-25-13/h1-5,7-8,10H,6H2,(H,22,23,24)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHVJGINEAWQLC-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.